

# MSDC-0602 mitochondrial pyruvate carrier MPC

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Azemiglitazone

CAS No.: 1133819-87-0

Cat. No.: S536393

[Get Quote](#)

## Mechanism of Action

MSDC-0602 is a modified thiazolidinedione (TZD) designed to have a **minimal binding affinity for the nuclear receptor PPAR $\gamma$**  [1]. Instead, its primary target is the **Mitochondrial Pyruvate Carrier (MPC)**, a heteromeric complex formed by MPC1 and MPC2 proteins in the inner mitochondrial membrane [2] [3].

The diagram below illustrates its core mechanism and downstream effects.



[Click to download full resolution via product page](#)

*MSDC-0602 inhibits MPC, reducing pyruvate-driven metabolism and stellate cell activation.*

## Quantitative Profile & Experimental Data

The tables below summarize key quantitative data and in vivo experimental parameters from the search results.

**Table 1: Quantitative Biochemical Profile of MSDC-0602 [1]**

| Assay Parameter               | Target                               | Result (IC <sub>50</sub> or Activity) | Interpretation                      |
|-------------------------------|--------------------------------------|---------------------------------------|-------------------------------------|
| PPAR $\gamma$ Binding         | Nuclear Receptor PPAR $\gamma$       | IC <sub>50</sub> = 18.25 $\mu$ M      | Minimal binding affinity            |
| Mitochondrial Binding         | Mitochondrial Pyruvate Carrier (MPC) | IC <sub>50</sub> = 1.38 $\mu$ M       | High affinity for primary target    |
| PPAR $\gamma$ Transactivation | Gal4-PPAR $\gamma$ in HepG2 cells    | Minimal activation at 50 $\mu$ M      | Functionally PPAR $\gamma$ -sparing |

**Table 2: Key Parameters from a Preclinical NASH Study [2]**

| Study Aspect        | Parameter                | Details                                                |
|---------------------|--------------------------|--------------------------------------------------------|
| Animal Model        | Diet                     | High Trans-Fat, Fructose, Cholesterol (HTF-C)          |
| MSDC-0602 Treatment | Dose in Diet             | 331 ppm (resulting in 2-5 $\mu$ M blood concentration) |
|                     | Treatment Duration       | 12 weeks (prevention) or 3 weeks (reversal)            |
| Key Outcomes        | Liver Fibrosis           | Prevented and reversed                                 |
|                     | Stellate Cell Activation | Suppressed (in vivo and in vitro)                      |
|                     | Steatosis & Inflammation | Reduced                                                |

## Experimental Workflows

Detailed methodologies from key experiments provide a blueprint for validating MSDC-0602's efficacy and mechanism.

### In Vitro MPC Binding and Activity Assay [2]

- **Assay System: REporter Sensitive to PYruvate (RESPYR)** in HEK293 cells stably expressing MPC2-RLuc8 and MPC1-Venus fusion proteins.
- **Measurement:** Bioluminescence Resonance Energy Transfer (BRET) is measured using a kinetic plate reader.
- **Protocol:** Establish a baseline reading in a pyruvate-free buffer, then add MSDC-0602. A decrease in BRET signal upon pyruvate addition indicates MPC inhibition.
- **Controls:** Validate the system's response with known inhibitors.

### Primary Hepatic Stellate Cell (HSC) Activation Assay [2]

- **Cell Isolation:** Isolate HSCs from mice via liver **collagenase perfusion**, followed by purification using **density gradient centrifugation** with Optiprep.
- **Culture:** Seed cells on standard tissue culture plates in DMEM with 10% FBS.
- **Treatment:** Apply MSDC-0602 directly to the culture medium.
- **Endpoint Analysis:** Assess activation markers by **quantitative RT-PCR** (e.g.,  $\alpha$ -SMA, Collagen I) and evaluate fibrotic potential.

### In Vivo NASH Model and Efficacy Testing [2]

- **Animal Model:** Use wild-type or liver-specific *Mpc2* knockout (LS-*Mpc2*<sup>-/-</sup>) male mice on a C57BL/6J background.
- **Diet Induction:** Feed mice an **HTF-C diet** for 4-16 weeks to induce NASH.
- **Drug Administration:** Incorporate MSDC-0602 potassium salt into the HTF-C diet at 331 ppm.
- **Assessment:** Analyze plasma ALT/AST (liver injury), liver triglycerides (steatosis), and conduct histology (NAS and fibrosis scoring). Measure molecular markers via qPCR.

## Therapeutic Implications and Future Directions

MSDC-0602 represents a shift from traditional TZDs by targeting mitochondrial metabolism. This MPC-targeting approach is also being investigated for **neurodegenerative diseases like Parkinson's disease**, where MPC inhibition showed neuroprotective effects in models by augmenting autophagy and inhibiting neuroinflammation [4]. Ongoing research focuses on developing more potent and selective MPC inhibitors [5] [3].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Azemiglitazone (MSDC-0602) | Mitochondrial pyruvate ... [selleckchem.com]
2. Targeting the Mitochondrial Pyruvate Carrier Attenuates ... [pmc.ncbi.nlm.nih.gov]
3. Advances in the Development of Mitochondrial Pyruvate ... [mdpi.com]
4. Targeting energy metabolism via the mitochondrial ...  
[molecularneurodegeneration.biomedcentral.com]
5. Mitochondrial pyruvate carrier inhibitors improve metabolic ... [sciencedirect.com]

To cite this document: Smolecule. [MSDC-0602 mitochondrial pyruvate carrier MPC]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b536393#msdc-0602-mitochondrial-pyruvate-carrier-mpc>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)